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molecular formula C7H8BrN B1281593 2-(Bromomethyl)-6-methylpyridine CAS No. 68470-59-7

2-(Bromomethyl)-6-methylpyridine

Cat. No. B1281593
M. Wt: 186.05 g/mol
InChI Key: WJFDCFHWFHCLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334265B2

Procedure details

(6-methyl-2-pyridinyl)methanol (ALDRICH, 300 mg, 2.436 mmol) were dissolved in 10 mL of anhydrous THF. Phosphorous tribromide (ALDRICH, 0.252 mL, 2.68 mmol) was added. Reaction mixture was stirred at room temperature overnight. Solvent was evaporated and residue was purified by silica column chromatography using hexane:EtOAc as eluents to give a white solid. This solid was partitioned between EtOAc and distilled water (basified with NH3 (32%, aqueous). Organic layer was dried with MgSO4 (anh). Solvent was evaporated to obtain the title compound (152 mg, 0.817 mmol, 33.5% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm: 7.68 (t, 1H), 7.33 (d, 1H), 7.17 (d, 1H), 4.62 (s, 2H), 2.44 (s, 3H). [ES+MS] m/z 186 (M).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.252 mL
Type
reactant
Reaction Step Two
Yield
33.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([CH2:8]O)[CH:5]=[CH:4][CH:3]=1.P(Br)(Br)[Br:11]>C1COCC1>[Br:11][CH2:8][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1=CC=CC(=N1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.252 mL
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
residue was purified by silica column chromatography
CUSTOM
Type
CUSTOM
Details
EtOAc as eluents to give a white solid
CUSTOM
Type
CUSTOM
Details
This solid was partitioned between EtOAc
DISTILLATION
Type
DISTILLATION
Details
distilled water (
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried with MgSO4 (anh)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.817 mmol
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 33.5%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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